molecular formula C9H18Cl2N4O B13500616 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride

Cat. No.: B13500616
M. Wt: 269.17 g/mol
InChI Key: VFCRDSKRHMNUBM-UHFFFAOYSA-N
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Description

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an isopropyl-substituted hydrazine with a suitable nitrile can yield the triazole ring, which is then reacted with morpholine to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride is unique due to the presence of both the triazole and morpholine moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and the combination of functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C9H18Cl2N4O

Molecular Weight

269.17 g/mol

IUPAC Name

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)morpholine;dihydrochloride

InChI

InChI=1S/C9H16N4O.2ClH/c1-6(2)8-11-9(13-12-8)7-5-10-3-4-14-7;;/h6-7,10H,3-5H2,1-2H3,(H,11,12,13);2*1H

InChI Key

VFCRDSKRHMNUBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=N1)C2CNCCO2.Cl.Cl

Origin of Product

United States

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